![molecular formula C16H27N3O B14596455 1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone CAS No. 60581-92-2](/img/structure/B14596455.png)
1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone is a chemical compound with the molecular formula C16H27N3O. This compound is characterized by the presence of a pyridine ring substituted with tert-butylamino groups and a methyl group, along with an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone typically involves the reaction of 2,4-dichloro-6-methylpyridine with tert-butylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by tert-butylamino groups. The resulting intermediate is then subjected to further reactions to introduce the ethanone group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to handle the reagents and control the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The tert-butylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone is utilized in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone involves its interaction with specific molecular targets. The tert-butylamino groups and the ethanone moiety play crucial roles in its reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 2,6-Bis(tert-butylamino)-4-methylpyridin-3-yl methyl ketone
- 1,2-Bis(tert-butylimino)ethane
Comparison: 1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone is unique due to the specific positioning of the tert-butylamino groups and the presence of the ethanone moiety. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
60581-92-2 |
|---|---|
Formule moléculaire |
C16H27N3O |
Poids moléculaire |
277.40 g/mol |
Nom IUPAC |
1-[2,4-bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone |
InChI |
InChI=1S/C16H27N3O/c1-10-9-12(18-15(3,4)5)13(11(2)20)14(17-10)19-16(6,7)8/h9H,1-8H3,(H2,17,18,19) |
Clé InChI |
RMJQYBFZGLGVNP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)NC(C)(C)C)C(=O)C)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


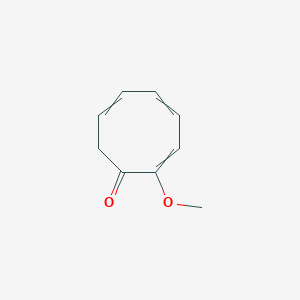
![Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate](/img/structure/B14596379.png)

![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-](/img/structure/B14596388.png)
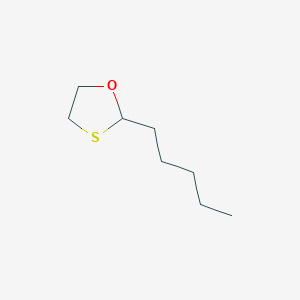

![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)
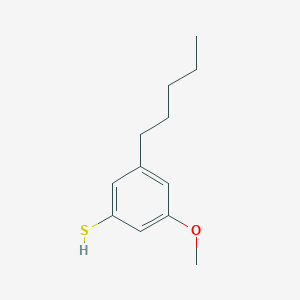
![2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid](/img/structure/B14596443.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)

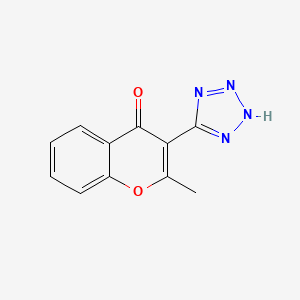
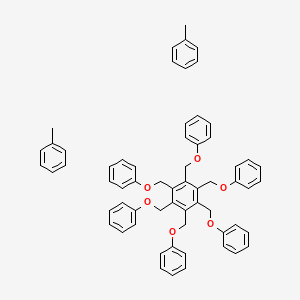
![4-{2-[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14596467.png)
